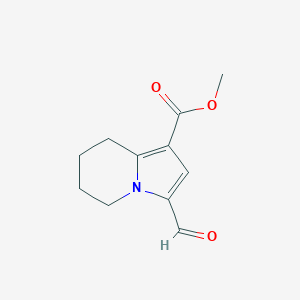

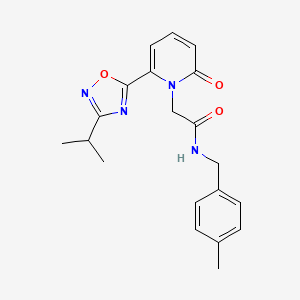

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the condensation of nicotinic acid or its derivatives with various reagents. For instance, the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives through splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene have been reported, showcasing a method that could potentially be adapted for the synthesis of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Wu et al., 2022).

Molecular Structure Analysis

Structural analysis of nicotinamide derivatives reveals that these molecules often crystallize as almost planar structures, with intermolecular hydrogen bonding playing a crucial role in their stabilization. This suggests that N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide might also exhibit a planar structure conducive to hydrogen bonding, affecting its chemical reactivity and interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, such as nucleophilic substitution, which could be relevant for further functionalization of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. These reactions could be influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring (Katoch-Rouse & Horti, 2003).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide have been analyzed for their molecular structures, revealing planar molecules stabilized by intermolecular hydrogen bonding. These compounds, related to the query chemical, are significant for their roles as herbicidal, pesticidal, or fungicidal agents due to their biological importance (Jethmalani et al., 1996).

Supramolecular Chemistry

Nicotinamide serves as a supramolecular reagent in synthesizing copper(II) halogenobenzoates nicotinamide complexes. These complexes form supramolecular arrays with distinct structures and are connected through hydrogen bonds, demonstrating nicotinamide's utility in constructing complex supramolecular structures (Halaška et al., 2016).

Fungicidal Activity

Research into N-(thiophen-2-yl) nicotinamide derivatives has shown excellent fungicidal activities against cucumber downy mildew, highlighting the potential of nicotinamide derivatives in agricultural applications. These derivatives represent a significant lead for structural optimization and development as fungicides (Wu et al., 2022).

Neuroprotection

YM-244769, a novel Na+/Ca2+ exchange inhibitor with a nicotinamide structure, has been found to protect against hypoxia/reoxygenation-induced neuronal cell damage. This compound selectively inhibits NCX3 and demonstrates the therapeutic potential of nicotinamide derivatives in neuroprotection (Iwamoto & Kita, 2006).

Antimicrobial Screening

4-Thiazolidinones of nicotinic acid have shown promising antimicrobial activities against various bacterial and fungal species. This research underlines the broad spectrum of biological activities possessed by nicotinamide derivatives, making them valuable in developing new antimicrobial agents (Patel & Shaikh, 2010).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFN2O3/c17-10-3-4-14(13(18)8-10)20-15(21)12-2-1-6-19-16(12)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLAAUPSGWJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)